

CGS35066 stability in DMSO at room temperature

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Compound of Interest

Compound Name: CGS35066

Cat. No.: B1263228

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CGS35066 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of **CGS35066**, a potent and selective endothelin-converting enzyme-1 (ECE-1) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for **CGS35066**?

A1: For optimal stability, **CGS35066** should be stored under specific conditions depending on its form. The lyophilized powder should be stored at -20°C, desiccated.^[1] In this solid form, the chemical is stable for up to 36 months. When prepared in a solution, it should be stored at -20°C and is recommended for use within one month to prevent loss of potency.^[1] To avoid degradation due to multiple freeze-thaw cycles, it is advisable to aliquot the solution into single-use volumes.

Q2: What is the stability of **CGS35066** in DMSO at room temperature?

A2: While specific long-term stability data for **CGS35066** in DMSO at room temperature is not readily available, general studies on compound stability in DMSO suggest that degradation can occur over time. The rate of degradation is compound-specific. For short-term use, it is generally acceptable to prepare and use the solution on the same day. For longer-term storage of solutions, freezing at -20°C is recommended.^[1]

Q3: What is the mechanism of action of **CGS35066**?

A3: **CGS35066** is a potent and selective inhibitor of endothelin-converting enzyme-1 (ECE-1). [2][3][4][5] ECE-1 is a key enzyme in the endothelin signaling pathway, responsible for converting the inactive precursor big endothelin-1 (big ET-1) into the biologically active vasoconstrictor, endothelin-1 (ET-1). [6][7][8][9] By inhibiting ECE-1, **CGS35066** blocks the production of ET-1, thereby preventing its downstream effects. [3][4]

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Inconsistent or no inhibitory effect	Improper storage or handling: The compound may have degraded due to prolonged storage at room temperature or multiple freeze-thaw cycles.	Prepare fresh stock solutions from lyophilized powder. Aliquot stock solutions to minimize freeze-thaw cycles.
Incorrect concentration: Calculation errors or inaccurate pipetting can lead to a final concentration that is too low to elicit an effect.	Verify all calculations and ensure pipettes are calibrated. It is recommended to use 5 to 10 times the IC ₅₀ or K _i value to achieve complete inhibition.	
pH of the assay buffer: The inhibitory potency of ECE-1 inhibitors can be highly dependent on the pH of the experimental environment. ^[10]	Ensure the pH of your assay buffer is optimized for ECE-1 activity and CGS35066 inhibition. The optimal pH for ECE-1 activity with big ET-1 as a substrate is neutral. ^[10]	
Precipitation of the compound in media	Low solubility: CGS35066 is soluble in 1eq. NaOH up to 100 mM, but may have lower solubility in aqueous buffers. ^[2] ^[3]	Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and then dilute it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is low and does not affect the experiment.
Off-target effects observed	High concentration: Using excessively high concentrations of the inhibitor can lead to non-specific effects.	Perform a dose-response experiment to determine the optimal concentration that inhibits ECE-1 without causing off-target effects. CGS35066 shows over 100-fold selectivity for ECE-1 over neutral endopeptidase 24.11 (NEP). ^[2] ^[3] ^[4]

Variability between experiments	Inconsistent experimental conditions: Minor variations in incubation times, temperatures, or reagent concentrations can lead to significant differences in results.	Standardize all experimental parameters and include appropriate positive and negative controls in every experiment.
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Experimental Protocols

In Vitro ECE-1 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of **CGS35066** on ECE-1.

Materials:

- Recombinant human ECE-1
- Big Endothelin-1 (substrate)
- **CGS35066**
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- DMSO (for dissolving **CGS35066**)
- 96-well microplate
- Microplate reader

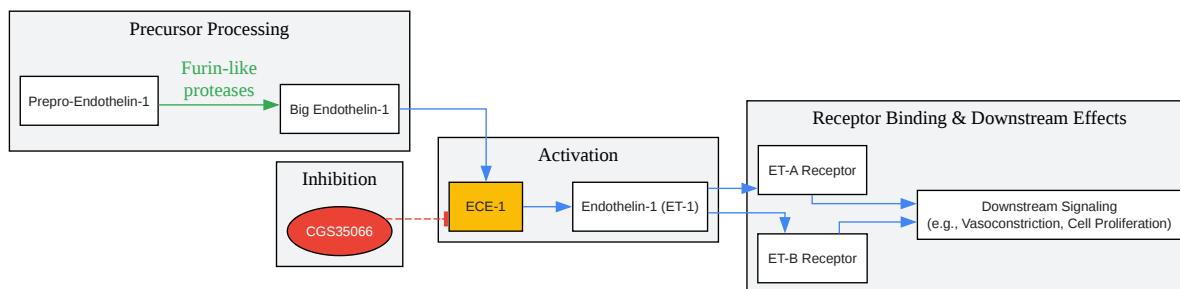
Procedure:

- Prepare **CGS35066** Stock Solution: Dissolve lyophilized **CGS35066** in DMSO to prepare a concentrated stock solution (e.g., 10 mM).
- Prepare Working Solutions: Serially dilute the **CGS35066** stock solution in the assay buffer to obtain a range of desired concentrations.

- Enzyme Preparation: Dilute the recombinant human ECE-1 in the assay buffer to the desired working concentration.
- Assay Reaction:
 - Add a small volume of the diluted **CGS35066** solutions (or vehicle control) to the wells of a 96-well plate.
 - Add the diluted ECE-1 enzyme to the wells and pre-incubate with the inhibitor for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
 - Initiate the enzymatic reaction by adding the substrate, big Endothelin-1, to each well.
- Detection:
 - Incubate the reaction mixture for a defined period.
 - Stop the reaction (if necessary, depending on the detection method).
 - Measure the product formation (Endothelin-1) using a suitable detection method, such as an ELISA or a fluorescent-based assay.
- Data Analysis:
 - Calculate the percentage of inhibition for each **CGS35066** concentration compared to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Signaling Pathways and Workflows

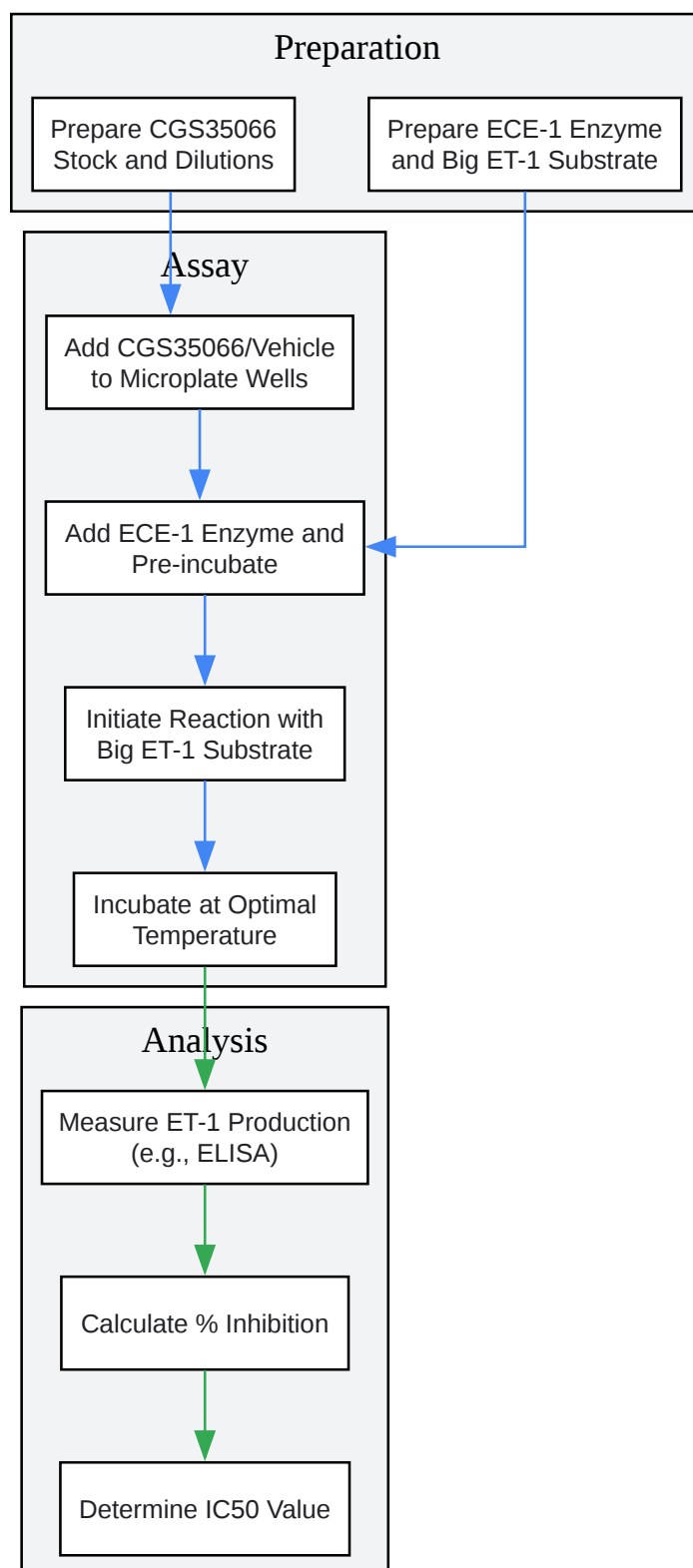
Endothelin Signaling Pathway and CGS35066 Inhibition



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Caption: **CGS35066** inhibits ECE-1, blocking the conversion of Big ET-1 to ET-1.

Experimental Workflow for ECE-1 Inhibition Assay



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Caption: Workflow for determining the IC₅₀ of **CGS35066** against ECE-1.

Quantitative Data Summary

Parameter	Value	Reference
IC50 for human ECE-1	22 nM	[2][3][4][5]
IC50 for rat kidney NEP	2.3 μ M	[2][5]
Molecular Weight	349.28 g/mol	[1][2][3]
Formula	C16H16NO6P	[1][2][3]
Solubility in 1eq. NaOH	up to 100 mM	[2][3]
Storage (Lyophilized)	-20°C (up to 36 months)	[1]
Storage (Solution)	-20°C (use within 1 month)	[1]

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